

Asymmetric synthesis of cyclopropane amino acids from Dimethyl cis-1,2-cyclopropanedicarboxylate

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Compound of Interest

Compound Name:	Dimethyl cis-1,2-cyclopropanedicarboxylate
Cat. No.:	B148982

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Application Note & Protocol Guide A Robust Strategy for the Asymmetric Synthesis of Cyclopropane Amino Acids via Enzymatic Desymmetrization of Dimethyl cis-1,2-cyclopropanedicarboxylate

Abstract

Cyclopropane-containing amino acids are invaluable building blocks in modern drug discovery and peptidomimetic design.^[1] Their rigid, three-dimensional structure imparts unique conformational constraints on peptides, leading to enhanced metabolic stability and controlled secondary structures.^{[2][3]} This guide provides a detailed, field-proven methodology for the asymmetric synthesis of a protected cyclopropane amino acid starting from the prochiral and commercially available **dimethyl cis-1,2-cyclopropanedicarboxylate**.^{[4][5]} The core of this strategy is a highly efficient, two-step sequence: (1) an enzymatic desymmetrization of the meso-diester to establish chirality with high enantiomeric excess, followed by (2) a stereoretentive Curtius rearrangement to convert the carboxylic acid moiety into a protected amine. This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable route to these important chiral synthons.

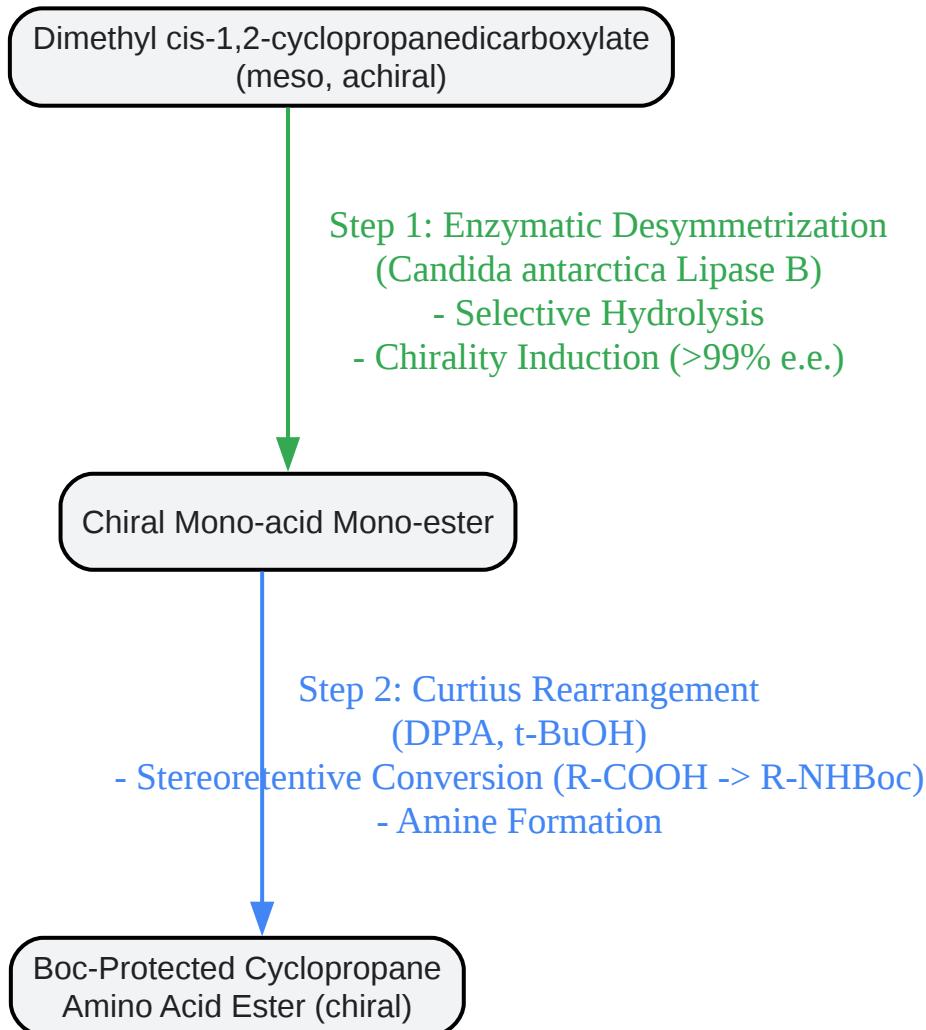
Scientific Principle: The Logic of the Synthesis

The primary challenge in synthesizing chiral cyclopropane amino acids is the precise installation of stereocenters. Our chosen starting material, **dimethyl cis-1,2-cyclopropanedicarboxylate**, is an achiral meso compound, possessing a plane of symmetry. The key to an asymmetric synthesis is to break this symmetry in a controlled, enantioselective manner.

Pillar 1: Enzymatic Desymmetrization We employ an enzymatic approach, which leverages the exquisite stereoselectivity of enzymes to differentiate between the two chemically equivalent but stereotopically distinct (enantiotopic) ester groups of the meso substrate.^[6] A lipase, such as *Candida antarctica* Lipase B (CALB), selectively hydrolyzes one of the two ester groups to yield a chiral mono-acid mono-ester.^[7] This biotransformation is the chirality-inducing step and can achieve exceptionally high enantiomeric excess (e.e.), often exceeding 99%. The advantage of desymmetrization is the theoretical 100% conversion of the substrate into a single enantiomeric product, unlike a kinetic resolution which has a maximum yield of 50%.^[6]

Pillar 2: Stereoretentive Curtius Rearrangement With the chirality established, the next critical step is to convert the newly formed carboxylic acid into an amine without disturbing the fragile cyclopropane ring or the established stereocenter. The Curtius rearrangement is an ideal transformation for this purpose.^[8] It involves the conversion of a carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate with the loss of nitrogen gas.^[9] A key feature of this reaction is that the migration of the alkyl group occurs with complete retention of configuration at the migrating carbon. The resulting isocyanate is a highly reactive intermediate that can be trapped with a variety of nucleophiles. In our protocol, we use tert-butanol to form a stable and easily handled tert-butoxycarbonyl (Boc)-protected amine, a standard protecting group in peptide synthesis.^[10]

Overall Synthetic Workflow



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Diagram 1: High-level overview of the two-step asymmetric synthesis.

Part I: Protocol for Enzymatic Desymmetrization

This protocol details the selective mono-hydrolysis of **dimethyl cis-1,2-cyclopropanedicarboxylate** using immobilized CALB (Novozym® 435) to produce (1R,2S)-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid.

Materials and Reagents

Reagent	CAS No.	Supplier Example	Notes
Dimethyl cis-1,2-cyclopropanedicarboxylate	826-34-6	Thermo Scientific	Substrate[5]
Novozym® 435 (Immobilized CALB)	9001-62-1	Sigma-Aldrich	Biocatalyst
Phosphate Buffer Solution (PBS)	-	-	0.1 M, pH 7.2
Sodium Hydroxide (NaOH)	1310-73-2	-	1 M aqueous solution for pH adjustment
Hydrochloric Acid (HCl)	7647-01-0	-	2 M aqueous solution for acidification
Ethyl Acetate (EtOAc)	141-78-6	-	Extraction solvent
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	-	Drying agent
Chiral HPLC Column	-	Daicel, etc.	e.g., Chiralpak AD-H or equivalent for enantiomeric excess analysis

Step-by-Step Experimental Protocol

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add **dimethyl cis-1,2-cyclopropanedicarboxylate** (5.00 g, 31.6 mmol).
 - Add 100 mL of 0.1 M phosphate buffer (pH 7.2).
 - Add Novozym® 435 (500 mg, 10% w/w of substrate).

- Scientist's Note: The use of a phosphate buffer maintains the optimal pH for lipase activity. Immobilized enzyme is used for easy recovery and recycling.
- Reaction Monitoring and pH Control:
 - Stir the suspension vigorously at 30 °C.
 - The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Monitor the pH of the reaction mixture continuously with a calibrated pH meter.
 - Maintain the pH at 7.2 by the careful, dropwise addition of 1 M NaOH solution using a burette or an automated titrator. The reaction is complete when NaOH consumption ceases.
 - Rationale: Maintaining a constant pH is critical. A significant drop in pH can denature the enzyme and halt the reaction. The total volume of NaOH consumed can be used to track the reaction progress (1 equivalent of NaOH corresponds to 1 equivalent of product).
- Enzyme Removal and Workup:
 - Once the reaction is complete (typically 12-24 hours), stop stirring and filter the mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme beads with deionized water (2 x 20 mL) and then acetone (2 x 20 mL), and dry under vacuum for reuse.
 - Transfer the aqueous filtrate to a 500 mL beaker and cool in an ice bath.
 - Acidify the solution to pH ~2 by the slow addition of 2 M HCl while stirring. A white precipitate may form.
- Extraction and Purification:
 - Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
 - Combine the organic layers and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure to yield the crude mono-acid.
- The product is often pure enough for the next step. If necessary, purification can be achieved by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).

Characterization and Quality Control

- Yield: Typically >95%.
- 1H NMR: Confirm the presence of a single methyl ester signal and a carboxylic acid proton.
- Enantiomeric Excess (e.e.):
 - Derivatize a small sample of the product to its methyl ester using (trimethylsilyl)diazomethane or convert it to an amide for analysis.
 - Analyze by chiral HPLC to determine the e.e.
 - Expected Outcome: >99% e.e. for the (1R,2S) enantiomer.

Part II: Protocol for Stereoretentive Curtius Rearrangement

This protocol describes the conversion of the chiral mono-acid into its Boc-protected amine derivative using diphenylphosphoryl azide (DPPA).

Materials and Reagents

Reagent	CAS No.	Supplier Example	Notes
(1R,2S)-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid	-	From Part I	Starting material
Diphenylphosphoryl Azide (DPPA)	26386-88-9	Sigma-Aldrich	Azide source for Curtius rearrangement. Caution: Potentially explosive, handle with care. [10]
Triethylamine (Et ₃ N)	121-44-8	-	Base
tert-Butanol (t-BuOH)	75-65-0	-	Anhydrous. Serves as both solvent and isocyanate trap.
Toluene	108-88-3	-	Anhydrous. Co-solvent.
Saturated Sodium Bicarbonate (NaHCO ₃)	-	-	Aqueous solution for workup.

Step-by-Step Experimental Protocol

- Reaction Setup:
 - To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the chiral mono-acid from Part I (4.00 g, 27.8 mmol).
 - Add anhydrous toluene (80 mL) and anhydrous tert-butanol (20 mL).
 - Add triethylamine (4.2 mL, 30.5 mmol, 1.1 eq). Stir the solution until the acid is fully dissolved.

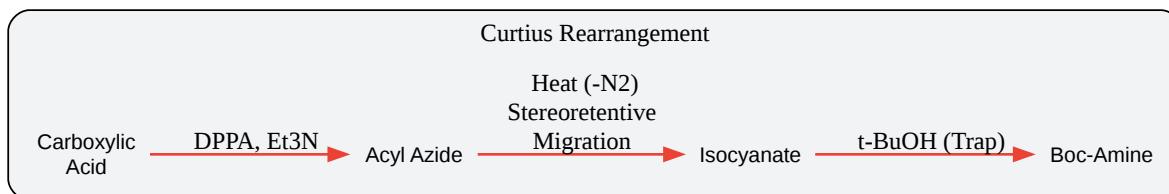
- Critical Step: The entire reaction must be conducted under anhydrous conditions to prevent the isocyanate intermediate from reacting with water.[9]
- Curtius Rearrangement:
 - Slowly add diphenylphosphoryl azide (DPPA) (6.6 mL, 30.5 mmol, 1.1 eq) to the solution at room temperature over 10 minutes using a syringe.
 - After the addition is complete, slowly heat the reaction mixture to 85-90 °C using an oil bath.
 - Observation: Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges.
 - Maintain the temperature and stir for 3-4 hours after gas evolution ceases to ensure complete reaction. Monitor the reaction by TLC (disappearance of the starting material).
- Workup and Purification:
 - Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution.
 - Extract the aqueous layer with ethyl acetate (2 x 75 mL).
 - Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product will contain phosphorus byproducts. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the pure Boc-protected cyclopropane amino acid ester.

Expected Results & Characterization

- Product: Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate.
- Yield: 75-85%.

- Appearance: Typically a white solid or colorless oil.
- Characterization: Confirm the structure using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry is retained from the starting mono-acid.

Mechanism Visualization



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Diagram 2: Key stages of the Curtius rearrangement.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Part I: Low e.e. in Desymmetrization	1. Non-optimal pH. 2. Enzyme denaturation (temperature too high). 3. Some chemical hydrolysis occurring.	1. Ensure accurate pH monitoring and control. 2. Maintain reaction temperature at 30-35 °C. 3. Run a blank reaction without the enzyme to assess background hydrolysis.
Part I: Stalled Enzymatic Reaction	1. Enzyme deactivation. 2. Product inhibition. 3. pH has dropped significantly.	1. Add a fresh batch of enzyme. 2. If product concentration is high, consider a biphasic system to extract the product in situ. 3. Re-adjust pH to 7.2.
Part II: Low Yield in Curtius Reaction	1. Incomplete reaction. 2. Presence of water in reagents/solvents. 3. Isocyanate polymerization.	1. Increase reaction time or temperature slightly (e.g., to 100 °C). 2. Use freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware. 3. Ensure efficient stirring.
Part II: Multiple Products Observed	1. If water is present, urea byproduct will form. 2. Incomplete reaction.	1. Rigorously exclude moisture. 2. Monitor by TLC until all starting material is consumed before workup.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the asymmetric synthesis of a Boc-protected cyclopropane amino acid ester. By combining the high enantioselectivity of enzymatic desymmetrization with the robust and stereoretentive nature of the Curtius rearrangement, this method offers a powerful tool for accessing valuable chiral building blocks for pharmaceutical and materials science research. The protocols are designed to be scalable and include critical insights and troubleshooting advice to ensure successful implementation in the laboratory.

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